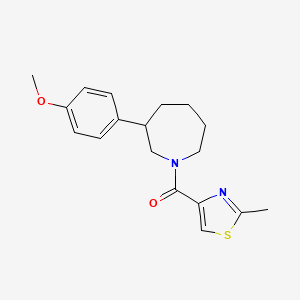

(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone, also known as MTM or MTM-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTM is a member of the azepane class of compounds and is characterized by its thiazole and methanone functional groups.

Scientific Research Applications

- Researchers have explored MMPP as a substrate in catalytic protocols. Notably, the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst enables the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of MMPP with moderate yield, despite the retro-Michael reaction. Both synthetic reactions (chalcone preparation and triazole Michael addition) exhibit good green metrics .

- MMPP’s structural features make it an intriguing candidate for bioactivity studies. Triazole derivatives, including MMPP, can bind with target molecules due to their unique characteristics. Researchers have investigated MMPP’s potential as a bioactive compound, which could have applications in drug development .

- MMPP derivatives have been synthesized and evaluated for antimicrobial activity. These compounds exhibit promising effects against bacteria, fungi, and other pathogens. Further studies are needed to explore their mechanism of action and potential clinical applications .

- MMPP has been investigated for its impact on inflammation. In particular, it strongly attenuates STAT3 activation , a key player in inflammatory pathways. Understanding MMPP’s anti-inflammatory properties could lead to novel therapeutic strategies .

- In animal models, MMPP has shown neuroprotective effects. For instance, it ameliorates behavior disorders induced by the neurotoxin MPTP . Researchers are exploring MMPP’s potential in treating neurodegenerative conditions .

- The aza-Michael reaction, which MMPP is involved in, is a valuable synthetic tool. It provides access to β-aminocarbonyl derivatives, essential precursors for bioactive compounds. This reaction is atom-efficient and contributes to sustainable organic synthesis .

Catalysis and Organic Synthesis

Bioactivity and Drug Development

Antimicrobial Properties

Anti-Inflammatory Effects

Neuroprotection and Behavior Disorders

Aza-Michael Reaction and Atom-Efficient Synthesis

properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-13-19-17(12-23-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYYBMKLFQWQHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-Methoxyphenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)

![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)